Lipophilicity Differentiation: XLogP3 Comparison Against the Aminomethyl Analog (CAS 22126-97-2)
The target compound exhibits a computed XLogP3 of 3.8 [1], compared with 1.2 for 2-(aminomethyl)-3-phenylquinazolin-4-one (CAS 22126-97-2), which lacks the phenyl ring on the C2 side chain [2]. This 2.6 log unit difference corresponds to an approximately 400-fold higher theoretical partition coefficient for the target compound.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 2-(Aminomethyl)-3-phenylquinazolin-4-one, XLogP3 = 1.2 |
| Quantified Difference | Δ XLogP3 = +2.6 (approx. 400-fold higher P) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem/ChemicalBook) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, making the target compound more suitable for cell-based assays requiring intracellular target engagement, whereas the aminomethyl analog would require active transport or higher dosing.
- [1] PubChem Compound Summary for CID 719990, 3-Phenyl-2-phenylaminomethyl-3H-quinazolin-4-one (Computed Properties). View Source
- [2] ChemicalBook India, CAS 22126-97-2: 2-Aminomethyl-3-phenyl-3H-quinazolin-4-one, Computed Descriptors. View Source
